Lipophilicity Advantage: SF₅ (π = 1.51) vs CF₃ (π = 0.88) and NO₂ (π = ‑0.28)
The SF₅ substituent provides a 1.7‑fold higher Hansch lipophilicity constant than the CF₃ group, translating into superior membrane permeation potential. In the oxindole scaffold, this difference alters the balance between aqueous solubility and passive permeability—a critical parameter for intracellular target engagement [1].
| Evidence Dimension | Lipophilicity (Hansch π substituent constant) |
|---|---|
| Target Compound Data | π = 1.51 (SF₅) |
| Comparator Or Baseline | π = 0.88 (CF₃); π = −0.28 (NO₂); π = 0.00 (H) |
| Quantified Difference | SF₅ is +0.63 log unit more lipophilic than CF₃ (1.7‑fold); SF₅ is +1.79 log unit more lipophilic than NO₂. |
| Conditions | Hansch substituent constants derived from octanol/water partition data of substituted benzenes (literature consensus). |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and blood–brain barrier penetration, making 5‑SF₅‑oxindole a preferential choice for CNS‑targeted probe and drug discovery programs.
- [1] Milian, C.; Drouin, M.; Gagnon, A.; Paquin, J.‑F. The control of stereochemistry by the pentafluorosulfanyl group. Org. Biomol. Chem. 2018, 16, 96–104. DOI: 10.1039/c7ob03146g. View Source
